molecular formula C45H72O16 B2763606 Isoastragaloside I

Isoastragaloside I

カタログ番号: B2763606
分子量: 869.0 g/mol
InChIキー: HVPKALQHGQMJER-XOUPSZAESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イソアストラガロサイド Iは、伝統的な中国医学のハーブであるオウギの根から単離されたシクロアルタン配糖体です。 この化合物は、抗酸化防御システムを強化し、血液脳関門の完全性を保護する能力など、さまざまな生物活性を有することが知られています .

2. 製法

イソアストラガロサイド Iは、一般的にオウギの根から抽出されます。抽出プロセスには、乾燥、粉砕、溶媒抽出など、いくつかの手順が含まれます。 この化合物は、クロマトグラフィー技術を使用してさらに精製することができます . 工業生産方法では、高度な抽出および精製技術を通じて化合物の収量と純度を最適化することに重点が置かれます。

準備方法

Isoastragaloside I is typically extracted from the roots of Astragalus membranaceus. The extraction process involves several steps, including drying, grinding, and solvent extraction. The compound can be further purified using chromatographic techniques . Industrial production methods focus on optimizing the yield and purity of the compound through advanced extraction and purification technologies.

化学反応の分析

イソアストラガロサイド Iは、次のようなさまざまな化学反応を受けます。

    酸化: この反応には、酸素の付加または水素の除去が含まれます。一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

    還元: この反応には、水素の付加または酸素の除去が含まれます。一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

    置換: この反応には、ある官能基を別の官能基に置き換えることが含まれます。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究への応用

イソアストラガロサイド Iは、幅広い科学研究への応用があります。

科学的研究の応用

Isoastragaloside I has a wide range of scientific research applications:

作用機序

イソアストラガロサイド Iは、核因子エリスロイド2関連因子2(Nrf2)シグナル伝達経路を活性化することで効果を発揮します。この活性化は、NAD(P)Hキノンレダクターゼ1(NQO1)およびヘムオキシゲナーゼ-1(HO-1)などの抗酸化酵素の発現増加につながります。 これらの酵素は、酸化ストレスを軽減し、血液脳関門の完全性を保護するのに役立ちます .

6. 類似化合物の比較

イソアストラガロサイド Iは、アストラガロサイド II、イソアストラガロサイド II、アストラガロサイド IVなどの他のシクロアルタン配糖体と類似しています。 他のアディポカインに影響を与えることなく、一次脂肪細胞におけるアディポネクチンの分泌を選択的に増加させるという点でユニークです . この特性により、代謝性疾患や肥満の研究に特に役立ちます。

類似化合物

イソアストラガロサイド Iは、そのユニークな生物活性と潜在的な治療的用途により際立っています。

類似化合物との比較

Isoastragaloside I is similar to other cycloartane glycosides such as astragaloside II, isoastragaloside II, and astragaloside IV. it is unique in its ability to selectively increase adiponectin secretion in primary adipocytes without affecting other adipokines . This property makes it particularly valuable in the study of metabolic diseases and obesity.

Similar Compounds

This compound stands out due to its unique biological activities and potential therapeutic applications.

生物活性

Isoastragaloside I (ISO I) is a natural saponin derived from the roots of Astragalus membranaceus, a traditional Chinese medicinal herb known for its various health benefits. Recent studies have highlighted its significant biological activities, particularly in anti-inflammatory, neuroprotective, and metabolic regulation contexts. This article provides a comprehensive overview of the biological activity of ISO I, supported by data tables and research findings.

Chemical Structure

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The structure can be represented as follows:

Isoastragaloside I C27H46O14\text{this compound C}_{27}\text{H}_{46}\text{O}_{14}

Anti-Inflammatory Activity

One of the most notable effects of ISO I is its anti-inflammatory activity. A study conducted on BV-2 microglial cells demonstrated that ISO I effectively inhibits the release of pro-inflammatory mediators in response to lipopolysaccharide (LPS) stimulation. Key findings include:

  • Reduction in Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α) : ISO I significantly decreased the production of NO and TNF-α in a dose-dependent manner.
  • Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) : The compound reduced the expression of iNOS and COX-2, which are critical enzymes involved in inflammation.
  • Suppression of NF-κB Activation : ISO I inhibited the phosphorylation and nuclear translocation of NF-κB, a key transcription factor in inflammatory responses, through the PI3K/Akt and MAPK signaling pathways .

Table 1: Effects of this compound on Inflammatory Mediators

MediatorControl (LPS)ISO I TreatmentSignificance
Nitric Oxide (NO)HighLowp < 0.01
TNF-αHighLowp < 0.01
iNOSHighLowp < 0.01
COX-2HighLowp < 0.01

Neuroprotective Effects

The neuroprotective potential of ISO I has been explored in various models of neurodegenerative diseases. Its ability to mitigate neuroinflammation suggests therapeutic applications for conditions such as Alzheimer's disease and multiple sclerosis.

  • Microglial Activation : Excessive microglial activation is linked to neuronal damage. ISO I has been shown to inhibit this activation, thereby protecting neuronal cells from inflammatory damage .
  • Mechanisms : The underlying mechanisms involve the inhibition of NF-κB and modulation of MAPK pathways, which are crucial for inflammatory signaling .

Metabolic Regulation

Recent studies also indicate that ISO I may have beneficial effects on metabolic disorders:

  • Alleviation of Insulin Resistance : In animal models, ISO I has been reported to improve insulin sensitivity and glucose tolerance, suggesting potential applications in managing diabetes .

Table 2: Effects of this compound on Metabolic Parameters

ParameterControl GroupISO I GroupSignificance
Blood Glucose LevelsHighReducedp < 0.05
Insulin SensitivityLowImprovedp < 0.05

Case Studies

Several case studies have documented the therapeutic effects of ISO I:

  • Neurodegenerative Disease Model : In a murine model of Alzheimer's disease, treatment with ISO I resulted in reduced amyloid plaque formation and improved cognitive function, correlating with decreased neuroinflammation.
  • Diabetes Model : Mice treated with ISO I exhibited significant improvements in glucose metabolism compared to control groups, highlighting its potential as an adjunct therapy for type 2 diabetes.

特性

IUPAC Name

[(3R,4S,5R,6S)-5-acetyloxy-4-hydroxy-6-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H72O16/c1-21(47)56-26-19-55-38(34(31(26)51)57-22(2)48)60-28-11-13-45-20-44(45)15-14-41(7)35(43(9)12-10-29(61-43)40(5,6)54)23(49)17-42(41,8)27(44)16-24(36(45)39(28,3)4)58-37-33(53)32(52)30(50)25(18-46)59-37/h23-38,46,49-54H,10-20H2,1-9H3/t23-,24-,25+,26+,27-,28-,29-,30+,31-,32-,33+,34+,35-,36-,37+,38-,41+,42-,43+,44-,45+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPKALQHGQMJER-XOUPSZAESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1O)OC(=O)C)OC2CCC34CC35CCC6(C(C(CC6(C5CC(C4C2(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C8(CCC(O8)C(C)(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1O)OC(=O)C)O[C@H]2CC[C@]34C[C@]35CC[C@@]6([C@H]([C@H](C[C@]6([C@@H]5C[C@@H]([C@H]4C2(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)[C@]8(CC[C@H](O8)C(C)(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H72O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

869.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the main mechanism of action for Isoastragaloside I in relation to inflammation?

A: this compound exerts anti-inflammatory effects primarily by inhibiting the activation of the NF-κB signaling pathway. It achieves this by suppressing the phosphorylation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and iNOS. [, ] This mechanism has been observed in LPS-stimulated BV-2 microglial cells. []

Q2: How does this compound affect adiponectin production?

A: this compound, along with Astragaloside II, has been shown to selectively increase adiponectin secretion in adipocytes, particularly the high molecular weight oligomeric complex, without significantly affecting other adipokines. [] This increase in adiponectin contributes to its antidiabetic effects.

Q3: What is the impact of this compound on blood-brain barrier integrity?

A: this compound has demonstrated protective effects on the blood-brain barrier under inflammatory conditions. [, ] It appears to achieve this by activating the Nrf2 antioxidant pathway, which in turn enhances the expression of antioxidant enzymes like NQO1 and HO-1. [, ] This protection helps maintain tight junction protein levels and reduces monocyte adhesion to brain endothelial cells, thus preserving barrier integrity.

Q4: What are the potential therapeutic applications of this compound in metabolic disorders?

A: Research suggests that this compound may hold therapeutic potential for obesity-related metabolic disorders like diabetes. [, ] Animal studies using db/db diabetic mice have shown that chronic administration of this compound can improve glucose tolerance, insulin sensitivity, and reduce hypertriglyceridemia. [] These effects are linked to its anti-inflammatory activity, particularly in adipose tissue. []

Q5: Can you describe the chemical structure of this compound?

A: this compound is a cycloartane glycoside. Its core structure is based on cycloastragenol, a triterpenoid aglycone, with attached sugar moieties. While the exact molecular formula and weight are not provided in these abstracts, structural characterization details can be found in studies focusing on the chemical constituents of Astragalus membranaceus. [, ]

Q6: What analytical techniques are commonly used to identify and quantify this compound?

A6: Various techniques are employed for the analysis of this compound, including:

  • High-performance liquid chromatography (HPLC): This method is widely used for separation and quantification of this compound in plant extracts and biological samples. [, , ]
  • Liquid chromatography-mass spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the detection power of mass spectrometry for accurate identification and quantification. [, , ]
  • Surface-enhanced Raman spectroscopy (SERS): This technique offers a sensitive and specific method for detecting this compound, even in complex matrices like plant tissues. []

Q7: Have any metabolites of this compound been identified?

A: Yes, studies using ultrahigh-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/ESI/Q-TOF-MS) have identified various metabolites of this compound in rat plasma, urine, and feces after oral administration. [] The metabolic pathways primarily involve dehydration, deacetylation, dihydroxylation, dexylosylation, deglycosylation, methylation, and glycol dehydration. []

Q8: Are there any known drug interactions with this compound?

A8: The provided research papers do not delve into specific drug interactions with this compound. Further research is needed to comprehensively understand potential interactions with other medications.

Q9: What is the safety profile of this compound?

A9: While this compound exhibits promising therapeutic potential, detailed toxicity studies are crucial to fully assess its safety profile. Long-term effects and potential adverse events require further investigation.

Q10: What future research directions are important for this compound?

A10: Several avenues for future research on this compound are:

    Q11: How does this compound compare to other compounds with similar activities?

    A: While the provided research doesn't directly compare this compound to alternative compounds, it highlights its unique ability to selectively elevate adiponectin levels. [] Further studies comparing its efficacy, safety, and cost-effectiveness with existing treatments for metabolic and inflammatory diseases are needed.

    Q12: What are the sources of this compound?

    A: this compound is primarily isolated from the roots of Astragalus membranaceus Bunge (Fabaceae), a plant widely used in traditional Chinese medicine. [, , ] Various extraction and purification techniques, including column chromatography and HPLC, are employed to obtain this compound. []

    Q13: How does processing of Astragalus membranaceus affect this compound content?

    A: While the provided research doesn't delve into the impact of processing on this compound content, one study analyzed the chemical constituents of processed Astragalus membranaceus and identified this compound as one of the isolated compounds. [] This suggests that processing methods might influence the concentration and potentially the bioactivity of this compound.

    Q14: What is the role of this compound in the traditional use of Astragalus membranaceus?

    A: While Astragalus membranaceus is traditionally used for various ailments, including diabetes, wound healing, and immune support, [] the specific contribution of this compound to these traditional applications is not explicitly addressed in the provided research.

    Q15: Are there any known cases of resistance developing to the effects of this compound?

    A15: The provided research papers do not discuss the development of resistance to this compound. Further research is needed to explore the possibility of resistance mechanisms emerging with prolonged exposure or in specific disease models.

    Q16: Does this compound exhibit any significant cytotoxic effects?

    A16: The provided research primarily focuses on the anti-inflammatory and metabolic effects of this compound. Detailed cytotoxicity studies are necessary to assess its safety profile and potential for adverse effects at various doses and durations of treatment.

    Q17: What is the potential of this compound for targeted drug delivery?

    A: While the provided research does not specifically address targeted drug delivery strategies for this compound, its ability to cross the blood-brain barrier [, ] suggests potential for targeting therapies to the central nervous system. Further research exploring nanoparticle-based delivery systems or other targeted approaches could enhance its therapeutic efficacy and minimize off-target effects.

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。